N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group and two furan-containing side chains. The compound’s structure integrates multiple pharmacophoric elements:
- Piperazine moiety: A nitrogen-containing heterocycle known for modulating receptor binding, particularly in neurological and cardiovascular targets .
- 4-Methoxyphenyl substituent: Electron-donating methoxy groups enhance lipophilicity and influence serotonin/dopamine receptor interactions .
- Furan rings: Oxygen-containing heterocycles contributing to hydrogen-bonding interactions and metabolic stability .
- Ethanediamide linker: Provides structural rigidity and facilitates interactions with amide-recognizing enzymes or transporters .
This compound is hypothesized to exhibit activity at monoaminergic receptors (e.g., 5-HT₁A, D₂) due to structural parallels with known ligands like aripiprazole and buspirone .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-31-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21(22-5-3-15-33-22)17-26-24(30)23(29)25-16-20-4-2-14-32-20/h2-9,14-15,21H,10-13,16-17H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTBIPMGDFJWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory response, and their inhibition can alleviate pain and inflammation. For example, studies have shown that related compounds effectively inhibit COX-1 and COX-2, suggesting that this compound class could lead to new anti-inflammatory therapies .
Anticancer Potential
The compound's structure allows it to interact with various biological targets, including receptors involved in cancer progression. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents. The specific pathways through which these compounds exert their effects are currently under investigation .
Case Studies
Several studies have focused on the biological effects of compounds related to this compound:
-
Study on Anti-inflammatory Effects
A study demonstrated that a related compound significantly inhibited COX enzymes in vitro, leading to reduced inflammation in animal models. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases. -
Anticancer Activity Assessment
Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogous ethanediamide and piperazine derivatives, emphasizing structural variations and pharmacological implications:
Key Structural and Pharmacological Insights
Impact of Piperazine Substituents
- 4-Methoxyphenyl vs. 4-Methylbenzoyl () : The 4-methoxyphenyl group in the target compound enhances serotonin receptor affinity due to its electron-donating properties, whereas the 4-methylbenzoyl substituent increases lipophilicity but introduces metabolic vulnerability .
- Ortho- vs. Para-Substitution () : The 2-methoxyphenyl analog exhibits weaker 5-HT₁A binding, highlighting the importance of para-substitution for optimal receptor interactions .
Role of Furan Moieties
- The dual furan-2-yl groups in the target compound improve metabolic stability compared to ranitidine derivatives (), which undergo rapid sulphoxide formation . However, furan rings may still pose hepatotoxicity risks via CYP450-mediated oxidation .
Amide Linker Modifications
- Replacement of the ethanediamide with a nitroacetamide () or benzamide () reduces conformational flexibility, leading to diminished receptor selectivity .
Biological Activity
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-viral, anti-cancer, and other therapeutic properties.
Molecular Characteristics
- Molecular Formula : C25H30N4O4S
- Molecular Weight : 482.6 g/mol
- CAS Number : 877633-68-6
The compound features a complex structure with multiple functional groups, including furan and piperazine moieties, which are known to influence its biological activity.
Anti-Viral Activity
Research indicates that this compound exhibits anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis. This inhibition interferes with signal transduction pathways in macrophages, suggesting potential use in treating tuberculosis and other infections caused by mycobacteria .
Anti-Cancer Activity
The compound's effectiveness as an anti-cancer agent has been evaluated in various studies:
- Cell Line Studies : In vitro studies have shown significant cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. For instance, it demonstrated high inhibition rates similar to those of doxorubicin in specific cell lines .
- Mechanism of Action : The compound's mechanism appears to involve interaction with cellular pathways that regulate apoptosis and proliferation. Molecular dynamics simulations have suggested that the compound binds to key proteins involved in these processes through hydrophobic interactions .
Other Biological Activities
Additional studies have indicated that this compound may possess anti-inflammatory properties. For instance, derivatives of similar structures have shown inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Chen et al., 2010 | Anti-Virulence | Inhibition of PtpB in Mycobacterium tuberculosis |
| MDPI Review, 2022 | Anti-Cancer | Significant cytotoxicity against multiple cancer cell lines |
| ResearchGate Study | Anti-inflammatory | Inhibition of cyclooxygenase enzymes |
These studies collectively highlight the diverse biological activities associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
